(3,5-Dibromo-Tyr1)-Leu-Enkephalin
CAS No.: 72601-98-0
Cat. No.: VC2894696
Molecular Formula: C28H35Br2N5O7
Molecular Weight: 713.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72601-98-0 |
|---|---|
| Molecular Formula | C28H35Br2N5O7 |
| Molecular Weight | 713.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1 |
| Standard InChI Key | RHBCIUIAEWGNRQ-FKBYEOEOSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N |
Introduction
Chemical Structure and Properties
(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a pentapeptide with the sequence XGGFL, where X represents the modified 3,5-dibromo-tyrosine residue. This peptide belongs to the enkephalin family of endogenous opioid peptides, with specific modifications to enhance its pharmacological properties.
The detailed chemical properties of (3,5-Dibromo-Tyr1)-Leu-Enkephalin are summarized in Table 1.
Table 1: Chemical Properties of (3,5-Dibromo-Tyr1)-Leu-Enkephalin
| Property | Value |
|---|---|
| Chemical Name | (3,5-Dibromo-Tyr1)-Leu-Enkephalin |
| CAS Number | 72601-98-0 |
| Molecular Formula | C28H35Br2N5O7 |
| Molecular Weight | 713.41 g/mol |
| Sequence | XGGFL |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
| PubChem Compound ID | 124224306 |
| Standard InChIKey | RHBCIUIAEWGNRQ-FKBYEOEOSA-N |
| Purity | >98% (in commercial preparations) |
The structure of (3,5-Dibromo-Tyr1)-Leu-Enkephalin features the characteristic pentapeptide backbone of leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), with the critical modification of bromine atoms at the 3 and 5 positions of the tyrosine residue. This modification results in 3,5-dibromo-tyrosine at position 1, which significantly alters the electronic and steric properties of the peptide's N-terminal region .
The halogenation of the tyrosine residue can potentially affect the peptide's lipophilicity, metabolic stability, and receptor binding affinity. The presence of the two bromine atoms increases the molecular weight compared to unmodified leucine-enkephalin and may alter the compound's pharmacokinetic profile.
Biological Activity and Research Findings
Enkephalins are endogenous opioid peptides that interact with opioid receptors in the central nervous system. The modification of the tyrosine residue in (3,5-Dibromo-Tyr1)-Leu-Enkephalin may significantly impact its biological activity and receptor selectivity compared to native leucine-enkephalin.
While specific biological activity data for (3,5-Dibromo-Tyr1)-Leu-Enkephalin is limited in the provided search results, insights can be drawn from related research on modified enkephalins. The bromination of the tyrosine residue is expected to alter the peptide's interaction with opioid receptors, potentially enhancing its stability against enzymatic degradation or modifying its receptor binding profile.
Research on related opioid peptides suggests that modifications to the tyrosine residue can significantly impact receptor selectivity and potency. For instance, in endomorphins (another class of opioid peptides), the free and protonable tyrosine NH₂ is crucial for μ-receptor recognition . The dibromination at positions 3 and 5 of the tyrosine in (3,5-Dibromo-Tyr1)-Leu-Enkephalin may affect this interaction.
The modification of natural peptides like leucine-enkephalin with bromine can potentially enhance their stability or alter their interaction with opioid receptors. This could lead to new therapeutic strategies for managing pain or mood disorders, although specific applications of (3,5-Dibromo-Tyr1)-Leu-Enkephalin require further investigation.
Comparative Analysis with Related Compounds
Understanding the properties of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in comparison to other opioid peptides provides valuable context for its potential applications. Table 2 presents comparative data for various opioid peptides and their receptor binding characteristics based on available research.
Table 2: Comparative Receptor Binding and Activity Data for Selected Opioid Peptides
| Compound | μ Receptor Binding (Ki, nM) | δ Receptor Binding (Ki, nM) | κ Receptor Binding (Ki, nM) | GPI Activity (IC50, nM) | MVD Activity (IC50, nM) |
|---|---|---|---|---|---|
| EM-2 | 15 ± 2 | 510 ± 35 | Not provided | Not provided | Not provided |
| Compound 9* | 660 ± 79 | No binding | No binding | 1.4% at 1 μM | 0% at 1 μM |
| Compound 13* | 2000 ± 224 | No binding | No binding | 0% at 1 μM | 3.6% at 1 μM |
| Compound 15* | 310 ± 81 | No binding | No binding | 894.50 ± 126 | 20% at 1 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume